リナグリプチン N-Boc 不純物

概要

説明

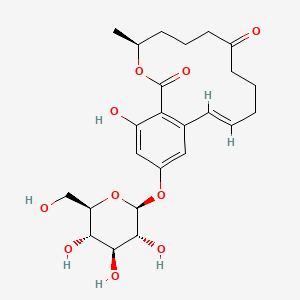

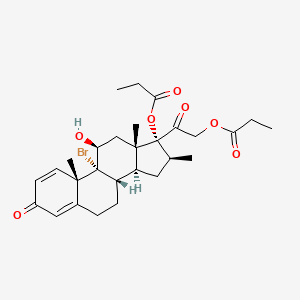

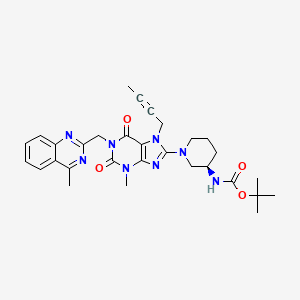

Linagliptin N-Boc Impurity is an impurity of Linagliptin . Linagliptin is a dipeptidyl peptidase-4 inhibitor with a hyperglycemic activity . It was approved for the treatment of diabetes mellitus type 2 .

Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data .Molecular Structure Analysis

The molecular formula of Linagliptin N-Boc Impurity is C30H36N8O4 . The IUPAC name is tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate .Chemical Reactions Analysis

The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . Identification and characterization of the degradation products were achieved using an ultra-performance liquid chromatography coupled with a single quadrupole detector mass spectrometer .Physical And Chemical Properties Analysis

The molecular weight of Linagliptin N-Boc Impurity is 572.67 . The InChI Key is PQEIZFATTRGTNW-HXUWFJFHSA-N .科学的研究の応用

糖尿病治療薬の開発

リナグリプチン N-Boc 不純物は、リナグリプチンの製造工程における不純物です {svg_1}。リナグリプチンは、高活性で選択的な長効性、経口投与可能な DPP-4 阻害剤です {svg_2} {svg_3}。 リナグリプチンは、2 型糖尿病の治療に使用されます {svg_4} {svg_5}。 これらの不純物の同定は、リナグリプチンの製造における品質管理と分析方法のバリデーションにとって不可欠です {svg_6}.

医薬品化学

医薬品化学の分野において、リナグリプチン N-Boc 不純物は重要な役割を果たします。 医薬品中の不純物の存在は、医薬品の品質と安全性に大きな影響を与える可能性があります {svg_7}。 したがって、製造工程における不純物の同定と特性評価は、反応条件を改善することで、これらの不純物を許容レベル内に制御する上で役立ちます {svg_8}.

分析方法のバリデーション

純粋な形の不純物は、システム適合性と相対校正因子の確認など、分析方法のバリデーションに必要です {svg_9}。したがって、リナグリプチン N-Boc 不純物は、製薬業界における分析方法のバリデーションに不可欠です。

医薬品製造プロセスの改善

リナグリプチン N-Boc 不純物の同定は、反応条件を改善することで、これらの不純物を許容レベル内に制御する上で役立ちます {svg_10}。これは、医薬品製造プロセスの強化につながります。

医薬品安全性保証

国際ハーモナイゼーション会議 (ICH) が推奨する医薬品中の不純物に関する一般的なガイドラインによると、最大1日投与量が 2 g 以下の医薬品の場合、医薬品中に存在する不純物が 0.10% を超える場合は、同定と特性評価を行う必要があります {svg_11}。したがって、リナグリプチン N-Boc 不純物の同定は、医薬品安全性を確保するために不可欠です。

作用機序

Target of Action

Linagliptin N-Boc Impurity, also known as N3W7W93LXJ, is an impurity of Linagliptin . Linagliptin is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor . DPP-4 (Dipeptidyl Peptidase-4) is the primary target of Linagliptin . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body . Incretin hormones, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), play a crucial role in regulating blood sugar levels .

Mode of Action

As a DPP-4 inhibitor, Linagliptin N-Boc Impurity works by binding to DPP-4 at high blood glucose concentrations, preventing the breakdown of incretin hormones, and extending the lifespan of GLP-1 and GIP . This inhibition slows the breakdown of GLP-1 and GIP , which in turn promotes insulin secretion, downregulates glucagon levels, and improves blood glucose control .

Biochemical Pathways

The primary biochemical pathway affected by Linagliptin N-Boc Impurity is the incretin hormone pathway. By inhibiting DPP-4, Linagliptin N-Boc Impurity prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the body . This results in enhanced insulin secretion and reduced glucagon release, thereby improving blood glucose control .

Pharmacokinetics

The nonlinear pharmacokinetics of linagliptin are best described by a two-compartmental model that incorporates target-mediated drug disposition resulting from high-affinity, saturable binding to DPP-4 . The oral bioavailability of linagliptin estimated with this model is approximately 30% . Linagliptin has a long terminal half-life (>100 hours) .

Result of Action

The molecular and cellular effects of Linagliptin N-Boc Impurity’s action are primarily related to its impact on blood glucose control. By inhibiting DPP-4 and preventing the breakdown of incretin hormones, Linagliptin N-Boc Impurity enhances insulin secretion and reduces glucagon release . This leads to improved blood glucose control, which is crucial in the management of type 2 diabetes .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

As an impurity of Linagliptin, it may interact with similar enzymes, proteins, and other biomolecules as Linagliptin does .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to Linagliptin .

特性

IUPAC Name |

tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIZFATTRGTNW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099745 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

668273-75-4 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668273-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linagliptin N-boc impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINAGLIPTIN N-BOC IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14R,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B600776.png)